

2,6-Difluoro-4-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzonitrile

Cat. No.: B048942

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2,6-Difluoro-4-hydroxybenzonitrile**

Abstract

2,6-Difluoro-4-hydroxybenzonitrile, also known as 4-Cyano-3,5-difluorophenol (CAS No. 123843-57-2), is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.^[1] Its unique molecular architecture, featuring ortho-fluorine substituents flanking a nitrile group and a para-hydroxyl moiety, imparts a distinct profile of reactivity and biological potential. This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, spectral characteristics, and reactivity. Furthermore, it delves into its applications, particularly as a key building block in the development of novel pharmaceuticals and agrochemicals, while also addressing critical safety and handling protocols required for its use in a research and development setting.

Core Molecular and Physicochemical Properties

2,6-Difluoro-4-hydroxybenzonitrile is a white to pale yellow crystalline powder at standard conditions.^[2] The strategic placement of its functional groups—two electron-withdrawing fluorine atoms, an electron-withdrawing nitrile group, and an electron-donating hydroxyl group—creates a molecule with a unique electronic and steric environment that dictates its physical properties and chemical behavior.

Property	Value	References
Molecular Formula	C ₇ H ₃ F ₂ NO	[2][3]
Molecular Weight	155.10 g/mol	[3]
CAS Number	123843-57-2	[4]
Appearance	White to almost white crystalline powder	[2]
Melting Point	127 - 129 °C	[2]
Boiling Point	279.8 ± 40.0 °C (Predicted)	[2]
Density	1.44 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide.	[2]
InChI Key	KEIYYIGMDPTAPL-UHFFFAOYSA-N	[3]
SMILES	N#CC1=C(F)C=C(O)C=C1F	[3]

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to **2,6-Difluoro-4-hydroxybenzonitrile** have been reported, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of a specific pathway is often dictated by the availability of precursors, desired purity, and industrial applicability.

Method A: Demethylation of a Methoxy Precursor

This common approach involves the cleavage of a methyl ether from the precursor, 2,6-difluoro-4-methoxybenzonitrile. The use of a strong Lewis acid like aluminum chloride is critical for effecting the demethylation.[5][6]

Causality Behind Experimental Choices:

- Aluminum Chloride ($AlCl_3$): Acts as a potent Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage.
- Sodium Chloride (NaCl): Forms a molten salt mixture with $AlCl_3$, which improves the homogeneity and thermal properties of the reaction medium, allowing for a more controlled reaction at high temperatures (180°C).[5]
- High Temperature (180°C): Provides the necessary activation energy to overcome the stability of the aryl methyl ether bond.[5]

Experimental Protocol: Demethylation of 2,6-Difluoro-4-methoxybenzonitrile[5]

- Reaction Setup: In a suitable reaction vessel, combine finely powdered 2,6-difluoro-4-methoxybenzonitrile (1.0 eq), aluminum chloride (2.2 eq), and sodium chloride (1.2 eq).
- Heating: Stir the homogeneous mixture and heat to 180°C over 25 minutes. Maintain the temperature at 180°C for 1 hour. Monitor the reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching & Extraction: Cool the reaction mixture and carefully add ice-water. Extract the aqueous layer twice with diethyl ether.
- Base Wash: Combine the ethereal extracts and wash with water. Extract the product from the ether phase into a 10% sodium hydroxide solution (twice).
- Acidification & Isolation: Combine the basic aqueous extracts and acidify with 36% hydrochloric acid until the product precipitates.
- Final Extraction & Drying: Extract the product into diethyl ether (twice). Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate ($MgSO_4$).
- Purification: Remove the solvent under reduced pressure (in *vacuo*) to yield the final product as a solid.

Method B: Multi-step Synthesis from 3,5-Difluoroaniline

An alternative route offers milder reaction conditions and avoids high-temperature melts, making it potentially more suitable for larger-scale industrial production.[7] This pathway

proceeds through bromination, diazotization-hydrolysis, and finally cyanidation.

Caption: Synthesis workflow starting from 3,5-Difluoroaniline.

Causality Behind Experimental Choices:

- Bromination: Introduces a bromine atom which will later be replaced by the nitrile group. The directing effects of the amino and fluoro groups guide the regioselectivity.
- Diazotization & Hydrolysis: The Sandmeyer-type reaction converts the aniline's amino group into a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in the presence of a copper catalyst introduces the hydroxyl group.^[7]
- Cyanidation: A nucleophilic substitution reaction (e.g., Rosenmund-von Braun reaction) where the bromine atom is displaced by a cyanide source (e.g., CuCN) to form the final benzonitrile.

This method is advantageous due to its low cost and mild reaction conditions, though it involves more synthetic steps.^[7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **2,6-Difluoro-4-hydroxybenzonitrile**. The expected spectral data are as follows:

- ¹H NMR: The spectrum is expected to be relatively simple. A singlet (or broad singlet) corresponding to the phenolic -OH proton, and a triplet signal for the two equivalent aromatic protons at the C3 and C5 positions, arising from coupling to the two adjacent fluorine atoms.
- ¹³C NMR: The spectrum will show distinct signals for the four types of carbon atoms in the aromatic ring and the nitrile carbon. The signals for the fluorine-bearing carbons (C2, C6) and their adjacent carbons (C1, C3, C5) will exhibit characteristic carbon-fluorine coupling constants (J-coupling).
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (approx. 3200-3600 cm⁻¹), a sharp, strong peak for the C≡N stretch (approx. 2220-2240

cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). The IR spectrum for the related 4-hydroxybenzonitrile shows a prominent nitrile peak around 2200 cm⁻¹ and a broad hydroxyl peak above 3200 cm⁻¹.^{[8][9]}

- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or pseudo-molecular ion peaks [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (155.10 g/mol).^[3] Predicted collision cross-section (CCS) values can further aid in identification.^[10]

Chemical Reactivity and Synthetic Utility

The utility of **2,6-Difluoro-4-hydroxybenzonitrile** as a synthetic intermediate stems from the distinct reactivity of its three functional domains: the hydroxyl group, the nitrile group, and the fluorinated aromatic ring.

Caption: Reactivity map of **2,6-Difluoro-4-hydroxybenzonitrile**.

- Reactions at the Hydroxyl Group: The phenolic hydroxyl is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation and O-acylation reactions to synthesize a wide array of ethers and esters, respectively. This functionality is crucial for modifying solubility, introducing new pharmacophoric elements, or serving as a protecting group.
- Transformations of the Nitrile Group: The nitrile group is a highly versatile synthetic handle.
 - Reduction: It can be reduced to a primary amine (-CH₂NH₂) using various reducing agents (e.g., LiAlH₄, catalytic hydrogenation). This transformation is fundamental in drug development, as amines are key functional groups for introducing basicity and forming salts.
 - Hydrolysis: The nitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide (-CONH₂) (partial hydrolysis) or a carboxylic acid (-COOH) (complete hydrolysis), both of which are common functional groups in active pharmaceutical ingredients (APIs).

- Reactivity of the Aromatic Ring: The fluorine atoms significantly influence the reactivity of the benzene ring. They are strongly electron-withdrawing, which can impact the pKa of the hydroxyl group and make the ring susceptible to certain nucleophilic aromatic substitution (SNAr) reactions. Furthermore, studies on related fluorinated benzonitriles show that the C-CN bond can be activated by transition metal complexes, opening pathways for novel catalytic transformations.[11]

Role in Drug Discovery and Development

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry.[12] The nitrile moiety is considered a bioisostere of carbonyl, hydroxyl, and halogen groups and can act as a hydrogen bond acceptor.[12] More than 30 FDA-approved drugs contain a nitrile functional group.[12]

The unique combination of features in **2,6-Difluoro-4-hydroxybenzonitrile** makes it a valuable building block for several reasons:

- Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
- Binding Affinity: The fluorine and hydroxyl groups can participate in hydrogen bonding and other noncovalent interactions within a target's active site, potentially enhancing binding affinity.[12] The nitrile group itself can form crucial interactions with target proteins.
- Physicochemical Properties: The substituents allow for fine-tuning of properties like lipophilicity (logP) and acidity (pKa), which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
- Synthetic Versatility: As detailed in the reactivity section, the molecule provides multiple handles for chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[13]

Safety, Handling, and Storage

2,6-Difluoro-4-hydroxybenzonitrile is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification:

- Classification: Acute toxicity, Category 3 (Oral, Dermal, Inhalation). Causes skin irritation (Category 2) and serious eye irritation (Category 2).[\[4\]](#)
- Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[\[4\]](#)

Handling and Personal Protective Equipment (PPE):

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[\[4\]](#)
- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[\[14\]](#)
- Eye Protection: Use chemical safety goggles or a face shield.[\[14\]](#)
- Clothing: Wear a lab coat or protective clothing to prevent skin contact.[\[14\]](#)
- Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[14\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[4\]](#)
- Store locked up in a designated area for toxic substances.[\[14\]](#)

Emergency Procedures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
- If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

Conclusion

2,6-Difluoro-4-hydroxybenzonitrile is a key chemical intermediate whose value is derived from the strategic interplay of its fluoro, hydroxyl, and nitrile functional groups. It offers multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures. Its properties make it particularly well-suited for applications in medicinal chemistry and agrochemical research, where the introduction of fluorinated motifs is a proven strategy for enhancing biological activity and pharmacokinetic profiles. The synthesis routes are well-documented, though they require careful management of either high temperatures or multi-step sequences. Strict adherence to safety protocols is mandatory when handling this toxic compound. As the demand for sophisticated and highly functionalized building blocks continues to grow, **2,6-Difluoro-4-hydroxybenzonitrile** will remain a compound of significant interest to researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 2,6-Difluoro-4-hydroxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 2,6-difluoro-4-hydroxybenzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [2,6-Difluoro-4-hydroxybenzonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048942#2-6-difluoro-4-hydroxybenzonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com